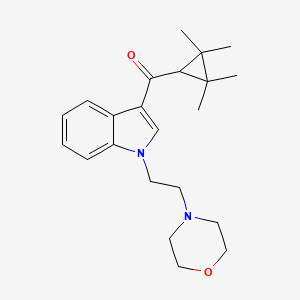

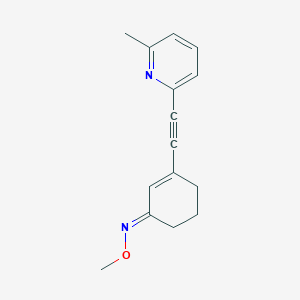

(E)-3-(2-(6-methylpyridin-2-yl)ethynyl)cyclohex-2-enone O-methyl oxime

Overview

Description

ABP688 is a noncompetitive and highly selective antagonist for the metabotropic glutamate receptor subtype (mGluR5). [11C]-ABP688 may be used for imaging purposes using PET.

Scientific Research Applications

Imaging and Visualization of Metabotropic Glutamate Receptors

(E)-3-(2-(6-methylpyridin-2-yl)ethynyl)cyclohex-2-enone O-methyl oxime, as a derivative of [11C]-ABP688, has been extensively studied for its potential in imaging metabotropic glutamate receptor subtype 5 (mGluR5) using positron emission tomography (PET). Lucatelli et al. (2009) described the synthesis, radiolabeling, and evaluation of [18F]-FPECMO, a novel derivative, for PET imaging of mGluR5. Their findings demonstrated that although [18F]-FPECMO showed potential in vitro, its in vivo characteristics were not optimal for clear visualization of mGluR5 in rats (Lucatelli et al., 2009). Additionally, Baumann et al. (2010) explored structure-activity relationships of fluorinated derivatives of ABP688, identifying high-affinity analogues for potentially imaging mGluR5 (Baumann et al., 2010).

Development of Radiotracers for Neurological Imaging

The development of radiotracers based on this compound for neurological imaging is a significant area of research. Park et al. (2018) reported the automated radiosynthesis of [18F]-(E)-PSS232 for brain PET imaging of mGlu5, emphasizing its potential in diagnosing and studying neuropsychiatric disorders (Park et al., 2018). Additionally, Sah et al. (2019) conducted radiation dosimetry of [18F]-PSS232, a PET radioligand for imaging mGlu5 receptors, demonstrating its safety and effectiveness in humans (Sah et al., 2019).

Potential in Anticancer Research

Research into the anticancer potential of related compounds has also been explored. Temple et al. (1992) investigated antitumor activity in mice using oximes of related pyridine derivatives, noting their potency as antimitotic agents (Temple et al., 1992).

Exploring Chemical Properties and Reactions

Studies like those by Baldwin et al. (1985) and Vijn et al. (1993) have explored the chemical properties and reactions of related cyclohexanone oxime compounds, contributing to the broader understanding of their chemical behavior (Baldwin et al., 1985); (Vijn et al., 1993).

properties

IUPAC Name |

(E)-N-methoxy-3-[2-(6-methylpyridin-2-yl)ethynyl]cyclohex-2-en-1-imine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c1-12-5-3-7-14(16-12)10-9-13-6-4-8-15(11-13)17-18-2/h3,5,7,11H,4,6,8H2,1-2H3/b17-15+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNNZLFXCUQLKOB-BMRADRMJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C#CC2=CC(=NOC)CCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC(=CC=C1)C#CC2=C/C(=N/OC)/CCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-(2-(6-methylpyridin-2-yl)ethynyl)cyclohex-2-enone O-methyl oxime | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Chloro-3-(2-fluorophenyl)-5,6-dihydrofuro[3,2-f][1,2]benzoxazole-6-carboxylic acid](/img/structure/B1666393.png)

![3-[[(2S)-1-[(2-aminoacetyl)amino]-4-methyl-1-oxopentan-2-yl]amino]prop-1-en-2-ylphosphonic acid](/img/structure/B1666395.png)

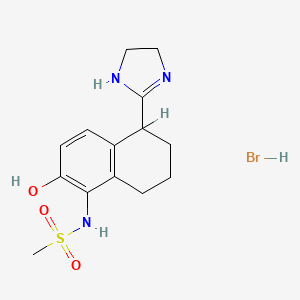

![N-[5-(4,5-dihydro-1H-imidazol-2-yl)-2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl]methanesulfonamide](/img/structure/B1666403.png)

![N-{1-Benzyl-(2R,3R)-2,3-dihydroxy-4-[3-methyl-2-(3-methyl-3-pyridin-2-ylmethyl-ureido)-butyrylamino]-5-phenyl-pentyl}-3-methyl-2-(3-methyl-3-pyridin-2-ylmethyl-ureido)-butyramide](/img/structure/B1666409.png)